
Cyclohexyl trifluoromethanesulfonate
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Description
Cyclohexyl trifluoromethanesulfonate is a useful research compound. Its molecular formula is C7H11F3O3S and its molecular weight is 232.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis
Alkylating Agent
Cyclohexyl trifluoromethanesulfonate is predominantly used as an alkylating agent due to its ability to introduce cyclohexyl groups into various substrates. The strong electron-withdrawing nature of the trifluoromethanesulfonate group enhances the reactivity of the compound, making it suitable for nucleophilic substitution reactions. This property is particularly useful in synthesizing complex organic molecules with specific structural features.
Example Reactions
- Vinylogous Mannich-type Reaction : this compound has been employed in diastereoselective reactions involving chiral imines. For instance, it can facilitate the formation of complex amine derivatives through a vinylogous Mannich reaction, showcasing its utility in asymmetric synthesis .
- Formation of Carbon-Carbon Bonds : The compound can be utilized in reactions that form carbon-carbon bonds, which are crucial for building larger organic structures. Its application extends to various coupling reactions where cyclohexyl groups are introduced into aromatic systems or alkenes.
Catalysis
This compound serves as a catalyst in several chemical processes. Its ability to stabilize transition states and facilitate reactions under mild conditions makes it valuable in catalysis.
Case Study: Tin(II) Trifluoromethanesulfonate-Mediated Reactions
In a study focusing on tin(II) trifluoromethanesulfonate as a catalyst, this compound was shown to enhance the efficiency of vinylogous reactions significantly. The presence of cyclohexyl groups provided steric hindrance that influenced selectivity and yield .
Pharmaceutical Applications
The compound's reactivity allows for its use in pharmaceutical chemistry, where it can be utilized to synthesize active pharmaceutical ingredients (APIs). The introduction of cyclohexyl moieties can enhance the pharmacokinetic properties of drug candidates, such as solubility and bioavailability.
Material Science
This compound is also explored in material science for the development of polymers and other materials with specific properties. Its ability to modify surface characteristics and enhance material performance is under investigation.
Data Table: Comparison of this compound Applications
Application Area | Description | Example Reaction/Usage |
---|---|---|
Organic Synthesis | Alkylating agent for introducing cyclohexyl groups | Vinylogous Mannich-type reactions |
Catalysis | Catalyst for enhancing reaction efficiency | Tin(II) trifluoromethanesulfonate-mediated reactions |
Pharmaceutical Chemistry | Synthesis of active pharmaceutical ingredients | Modifying drug candidates' properties |
Material Science | Development of polymers with enhanced properties | Surface modification techniques |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing cyclohexenyl trifluoromethanesulfonate, and what critical reaction conditions must be optimized?
Cyclohexenyl trifluoromethanesulfonate is typically synthesized via silylation and triflation steps. A common procedure involves reacting cyclohexenol with trifluoromethanesulfonic anhydride in the presence of a base like triethylamine. Critical parameters include reaction temperature (room temperature preferred), anhydrous conditions to prevent hydrolysis, and stoichiometric control of the triflating agent. For example, silylated intermediates (e.g., triethylsilyl groups) are often introduced to stabilize reactive intermediates before triflation .
Q. How should researchers safely handle and store cyclohexenyl trifluoromethanesulfonate in the laboratory?
Safety protocols mandate the use of nitrile gloves, chemical safety goggles, and lab coats. Storage requires inert atmospheres (argon/nitrogen) at 2–8°C to prevent decomposition. Avoid exposure to moisture, heat, and ignition sources, as the compound is moisture-sensitive and may decompose exothermically .
Q. What analytical techniques are recommended for characterizing cyclohexenyl trifluoromethanesulfonate?
Key methods include:
- NMR spectroscopy (<sup>1</sup>H, <sup>13</sup>C, <sup>19</sup>F) to confirm structure and purity.
- Mass spectrometry (MS) for molecular weight verification.
- FT-IR to identify sulfonate (S=O) stretches at ~1350–1200 cm<sup>-1</sup>. Purity assessments often use HPLC with UV detection .
Q. What role does the triflate group play in cross-coupling reactions involving cyclohexenyl trifluoromethanesulfonate?
The triflate group acts as a superior leaving group due to its strong electron-withdrawing nature, facilitating nucleophilic substitution or transition metal-catalyzed couplings (e.g., Suzuki or Heck reactions). Its stability under basic conditions makes it ideal for constructing cyclohexene-derived scaffolds .
Q. How can researchers mitigate inconsistencies in reported physical properties (e.g., boiling point) of cyclohexenyl trifluoromethanesulfonate?
Cross-validate data using multiple sources (e.g., peer-reviewed journals, safety data sheets) and replicate measurements. For example, while some vendors report no boiling point data , independent determination via reduced-pressure distillation with calibrated equipment is advised .
Advanced Research Questions
Q. What strategies are effective in optimizing enantioselective synthesis using cyclohexenyl trifluoromethanesulfonate as a precursor?
Chiral auxiliaries or asymmetric catalysis (e.g., palladium with BINAP ligands) can induce enantioselectivity. Computational tools like DFT (density functional theory) help predict transition states to refine catalyst design. For instance, steric effects from bulky silyl groups (e.g., triethylsilyl) enhance stereochemical control during triflate formation .
Q. How can researchers address low yields in cyclohexenyl trifluoromethanesulfonate-mediated cyclohexyne generation?
Low yields often stem from premature triflate hydrolysis or side reactions. Mitigation includes:
- Strict anhydrous conditions (molecular sieves, inert gas).
- Stepwise temperature control (e.g., −78°C for lithiation steps).
- Use of stabilizing ligands (e.g., hexamethylphosphoramide) to suppress decomposition .
Q. What advanced spectroscopic methods resolve structural ambiguities in triflate-containing intermediates?
- X-ray crystallography clarifies molecular geometry, as demonstrated in disordered cyclohexyl group analysis .
- Dynamic NMR probes conformational exchange in solution.
- Solid-state <sup>19</sup>F NMR assesses crystallinity and phase purity .
Q. How do solvent polarity and additives influence the reactivity of cyclohexenyl trifluoromethanesulfonate in SNAr (nucleophilic aromatic substitution) reactions?
Polar aprotic solvents (e.g., DMF, DMSO) enhance electrophilicity at the triflate-bearing carbon. Additives like LiCl or K2CO3 stabilize transition states by coordinating to the leaving group. Solvent-free microwave-assisted methods can further accelerate reactions .
Q. What computational models predict the reactivity of cyclohexenyl trifluoromethanesulfonate in complex reaction networks?
DFT calculations map reaction pathways and activation energies. For example, modeling the triflate’s leaving group ability (via Fukui indices) predicts regioselectivity in cross-couplings. Machine learning models trained on kinetic data can optimize reaction conditions .
Properties
CAS No. |
131929-90-3 |
---|---|
Molecular Formula |
C7H11F3O3S |
Molecular Weight |
232.22 g/mol |
IUPAC Name |
cyclohexyl trifluoromethanesulfonate |
InChI |
InChI=1S/C7H11F3O3S/c8-7(9,10)14(11,12)13-6-4-2-1-3-5-6/h6H,1-5H2 |
InChI Key |
VHLRUGZSAQKKLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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